molecular formula C5H13ClO2Si B1582006 2-CHLOROETHYLMETHYLDIMETHOXYSILANE CAS No. 13508-51-5

2-CHLOROETHYLMETHYLDIMETHOXYSILANE

Cat. No.: B1582006
CAS No.: 13508-51-5
M. Wt: 168.69 g/mol
InChI Key: SGFSMOHWPOFZQW-UHFFFAOYSA-N
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Description

2-CHLOROETHYLMETHYLDIMETHOXYSILANE is an organosilicon compound with the molecular formula C5H13ClO2Si. It is a versatile chemical used in various scientific research and industrial applications. This compound is known for its reactivity and ability to form stable bonds with organic and inorganic substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-CHLOROETHYLMETHYLDIMETHOXYSILANE can be synthesized through the reaction of chloromethylsilane with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{ClCH}_2\text{Si(OCH}_3\text{)}_2\text{CH}_3 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{ClCH}_2\text{CH}_2\text{Si(OCH}_3\text{)}_2\text{CH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLOROETHYLMETHYLDIMETHOXYSILANE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions typically occur under mild to moderate temperatures.

    Hydrolysis: Water or aqueous acid solutions are used to hydrolyze the methoxy groups. The reaction is usually carried out at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as 2-hydroxyethyldimethoxymethylsilane or 2-aminoethyldimethoxymethylsilane can be formed.

    Hydrolysis: The primary product is 2-chloroethylsilanediol, which can further condense to form siloxanes.

    Oxidation: Silanols and siloxanes are the major products.

Scientific Research Applications

2-CHLOROETHYLMETHYLDIMETHOXYSILANE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.

    Medicine: It is employed in the development of drug delivery systems and as a tool to study the mechanism of action of certain drugs.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-CHLOROETHYLMETHYLDIMETHOXYSILANE involves its ability to form stable bonds with organic and inorganic substrates. The chlorine atom can be substituted by various nucleophiles, allowing the compound to modify surfaces and molecules. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a versatile building block in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.

    2-Chloroethyltriethoxysilane: Similar in structure but with three ethoxy groups instead of two methoxy groups.

    Chloromethyltrimethoxysilane: Similar in structure but with a chloromethyl group instead of a chloroethyl group.

Uniqueness

2-CHLOROETHYLMETHYLDIMETHOXYSILANE is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both chloro and methoxy groups allows for a wide range of chemical modifications, making it a versatile compound in various applications.

Properties

IUPAC Name

2-chloroethyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClO2Si/c1-7-9(3,8-2)5-4-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFSMOHWPOFZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159242
Record name 2-Chloroethyldimethoxymethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13508-51-5
Record name 2-Chloroethylmethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13508-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyldimethoxymethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyldimethoxymethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyldimethoxymethylsilane
Source European Chemicals Agency (ECHA)
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Record name 2-Chloroethyldimethoxymethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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